methyl beta-D-fructofuranoside

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C(C(C(O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928394 | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13403-14-0 | |

| Record name | Methylfructoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl β-D-fructofuranoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Methyl β-D-Fructofuranoside

Abstract: This guide provides a comprehensive technical overview of the structural determination of methyl β-D-fructofuranoside, a key model compound for understanding the chemistry of fructans and other furanose-containing biomolecules. Addressed to researchers and professionals in chemical and pharmaceutical sciences, this document moves beyond a simple description of the molecule's structure. It delves into the conformational intricacies of the furanose ring, the stereoelectronic effects governing its stability, and the synergistic application of modern analytical techniques required for its definitive characterization. We will explore the causality behind the selection of experimental methods, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling as a self-validating system for structural elucidation in both solution and solid states.

Fundamental Chemical Structure

Methyl β-D-fructofuranoside is a glycoside derived from D-fructose. Its structure is defined by three key components: the D-fructose backbone, the five-membered furanose ring, and the methyl glycosidic bond at the anomeric center with a specific 'beta' configuration.

Systematic Nomenclature and Physicochemical Properties

The unambiguous identification of a molecule begins with its systematic name and fundamental properties. The IUPAC name for this compound is (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 194.18 g/mol | [1][2][4] |

| CAS Number | 13403-14-0 | [1][2][3] |

| Appearance | Colourless Syrup or White Low-Melting Solid | [1] |

| Solubility | Soluble in Water, DMSO, Methanol | [1][3] |

Stereochemical Foundations: D-Fructose and the Furanose Ring

The "D" designation refers to the configuration of the stereocenter furthest from the anomeric carbon, which is C5 in fructose. In D-fructose, the hydroxyl group at C5 is on the right side in a Fischer projection, analogous to D-glyceraldehyde.

Unlike aldoses, where the anomeric carbon is C1, in the ketose fructose, intramolecular hemiacetal formation involves the C2 keto group and typically the C5 hydroxyl group, resulting in a five-membered ring known as a furanose ring. This cyclization creates a new stereocenter at C2, the anomeric carbon.

The Anomeric Center: Defining the β-Configuration

The orientation of the substituent at the anomeric carbon (C2) gives rise to two anomers: α and β. In the case of fructofuranosides, the β-anomer is defined as having the anomeric substituent (the -OCH₃ group) positioned cis to the exocyclic hydroxymethyl group at C5 when viewed in a Haworth projection. This spatial relationship is a critical determinant of the molecule's overall shape and biological activity.

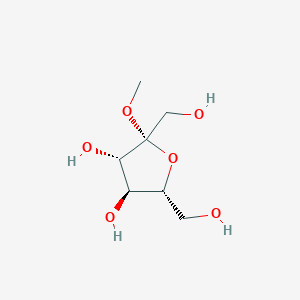

Caption: 2D representation of Methyl β-D-fructofuranoside highlighting the anomeric center.

The Conformational Landscape

While 2D structures are useful, the true functionality of a molecule is dictated by its three-dimensional conformation. Furanose rings are notoriously flexible, existing not as a single flat structure but as a dynamic equilibrium of puckered conformations.[5][6]

The Pseudorotation Concept in Furanosides

The conformational flexibility of five-membered rings is best described by the concept of pseudorotation.[7] The ring continuously flexes through a series of conformations, primarily described as Envelope (E) and Twist (T) forms. In an Envelope conformation, four atoms are coplanar, and one is out of the plane. In a Twist conformation, two adjacent atoms are displaced on opposite sides of a plane formed by the other three. This continuous puckering pathway is often visualized on a "pseudorotational wheel."

The high flexibility of furanosides means they can adopt several conformational states separated by low energy barriers, making their experimental and computational analysis challenging compared to the more rigid pyranose rings.[7]

Caption: The pseudorotational wheel illustrating the conformational space of a furanose ring.

The Anomeric Effect

The preference for a specific conformation is not random; it is governed by stereoelectronic effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial-like position, which allows for a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (oxygen) and the antibonding (σ*) orbital of the anomeric C-O bond.[8][9] In the flexible furanoside system, this effect influences the equilibrium populations of the various E and T conformers, favoring those that accommodate this stabilizing orbital overlap.[10]

Experimental Determination of Structure in Solution

The dynamic nature of methyl β-D-fructofuranoside in solution necessitates the use of techniques that can probe its average conformation and dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Protocol: High-Resolution NMR Analysis

A self-validating NMR protocol ensures data integrity and reproducibility. The goal is to obtain a complete set of 1D and 2D spectra to enable full assignment and conformational analysis.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of high-purity methyl β-D-fructofuranoside in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).[1] The choice of solvent is critical, as it can influence hydrogen bonding and, therefore, molecular conformation.

-

Internal Standard: Add a small, known amount of a reference standard, such as DSS or TSP for D₂O, for accurate chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended for sufficient signal dispersion). Ensure the instrument is properly tuned and shimmed to achieve high resolution and symmetrical line shapes.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to assess sample purity and overall spectral features.

-

Acquire a ¹³C NMR spectrum (often using a pulse program like zgpg30) to observe all carbon environments.

-

-

2D Spectra Acquisition (for structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (¹H-¹H J-coupling), which helps trace the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom (¹J_CH). This is the primary experiment for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To observe longer-range correlations (typically 2-3 bonds, ²J_CH and ³J_CH) between protons and carbons. This is crucial for connecting different spin systems and confirming the position of the methyl group.

-

-

2D Spectra Acquisition (for conformational and stereochemical analysis):

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonding. This is the definitive experiment for confirming the β-configuration by observing a cross-peak between the anomeric methoxy protons and protons on the same face of the ring.

-

Data Interpretation and Conformational Logic

The analysis of the acquired NMR data follows a logical workflow to build the structural model.

-

Chemical Shift Assignment: Using the combination of COSY, HSQC, and HMBC spectra, every proton and carbon signal is unambiguously assigned to its position in the molecule.

-

Coupling Constant (³J_HH) Analysis: The magnitude of the three-bond proton-proton coupling constants (³J_HH), extracted from the high-resolution ¹H spectrum, is directly related to the dihedral angle between the protons via the Karplus equation . By analyzing these values around the ring, the dominant ring pucker (e.g., ³T₄ or ¹E) in solution can be determined.

-

NOE Analysis: The presence of key NOE cross-peaks provides definitive proof of stereochemistry. For methyl β-D-fructofuranoside, a critical NOE would be expected between the methyl protons (-OCH₃) and the H5 proton, confirming their cis relationship.

Caption: A streamlined workflow for determining the solution structure via NMR spectroscopy.

Solid-State and Computational Validation

While NMR provides an unparalleled view of the solution-state structure, it describes a time-averaged conformational ensemble. To gain a complete picture, this data must be complemented by solid-state analysis and computational modeling.

Single-Crystal X-ray Crystallography

If methyl β-D-fructofuranoside can be crystallized, X-ray crystallography can provide an exact, static picture of its molecular structure in the solid state. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and a specific ring conformation can be determined. While a crystal structure for the related methyl β-D-fructopyranoside has been solved, illustrating the power of this method, the furanoside form is more challenging to crystallize due to its inherent flexibility.[11] The solid-state structure serves as a crucial validation benchmark for computational models and provides a snapshot of one of the low-energy conformers accessible to the molecule.

Molecular Dynamics (MD) Simulations

Computational chemistry, particularly MD simulations, serves as the bridge between the static solid-state picture and the dynamic solution-state ensemble from NMR.

Causality in a Computational Approach:

-

Why MD? Because furanosides do not exist in a single conformation, MD simulations are employed to explore the potential energy surface of the molecule over time, revealing the different accessible E and T conformers and the energy barriers between them.[6][12]

-

Protocol Validation: A robust simulation starts with a force field parameterized for carbohydrates (e.g., GLYCAM).[6][12] The system is solvated in a water box that mimics the experimental conditions of the NMR sample. After energy minimization and equilibration, a production run (on the nanosecond timescale) is performed.

-

Synergy with NMR: The true power of MD lies in its ability to validate and refine the NMR model. Theoretical ³J_HH coupling constants and NOEs can be calculated from the MD trajectory and compared directly with the experimental values. Strong agreement between the simulated and experimental data provides high confidence in the final structural model.

Conclusion

The structure of methyl β-D-fructofuranoside is more complex than its 2D representation suggests. Its definitive characterization requires a multi-pronged, self-validating approach. The fundamental stereochemistry is established by its synthesis from D-fructose, while the specific β-anomeric configuration is unequivocally proven by NOESY NMR experiments. The molecule's dominant three-dimensional shape in solution is a dynamic equilibrium of puckered furanose ring conformers, the populations of which are dictated by stereoelectronic influences like the anomeric effect. This conformational ensemble is best characterized by a synergistic combination of high-field NMR spectroscopy to provide experimental restraints, and molecular dynamics simulations to explore the complete conformational landscape. When available, a solid-state X-ray crystal structure provides an invaluable benchmark for a single, low-energy state. This integrated methodology provides the robust and detailed structural understanding required by researchers in glycoscience and drug development.

References

-

BioCrick. (n.d.). Methyl beta-D-fructofuranoside. Retrieved from [Link]

-

Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 709673. [Link]

-

Taha, H. A., et al. (2015). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews, 115(2), 578-641. [Link]

-

Kuttel, M. M., et al. (2014). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of Chemical Theory and Computation, 10(3), 1335-1348. [Link]

-

Lowary, T. L., et al. (2009). Conformational Studies of Methyl β-d-Arabinofuranoside Using the AMBER/GLYCAM Approach. Journal of Chemical Theory and Computation, 5(2), 430-438. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89150421, Methyl beta-D-fructoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128889, beta-D-Fructofuranoside, methyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129882557, Methyl-beta-d-fructofuranose. Retrieved from [Link]

-

Taha, H. A., et al. (2015). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides. Chemical Reviews. [Link]

-

Lee, Y. J., & Lee, Y. J. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules, 26(11), 3183. [Link]

-

Wiley-VCH GmbH. (n.d.). METHYL-BETA-D-FRUCTOSE,(FURANOSID) - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

Guthrie, R. D., et al. (1982). Synthesis of 1-, 6- and 1,6-Derivatives of Methyl D-Fructofuranosides. Australian Journal of Chemistry, 35(5), 1003-1018. [Link]

-

John Wiley & Sons, Inc. (n.d.). METHYL-BETA-D-FRUCTOSE,(FURANOSID) - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138003, methyl beta-D-fructopyranoside. Retrieved from [Link]

-

Pearson+. (2024). Treatment of either anomer of fructose with excess ethanol in the.... Study Prep. Retrieved from [Link]

-

TMP Chem. (2023). Mutarotation and the Anomeric Effect; Furanose Forms. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The anomeric effect in furanosides. [Scientific Diagram]. Retrieved from [Link]

-

Allscher, T., & Klüfers, P. (2010). Methyl beta-D-fructopyranoside. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 7), o321-o323. [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl beta-D-fructopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational Studies of Methyl β-d-Arabinofuranoside Using the AMBER/GLYCAM Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Methyl β-D-Fructofuranoside in the Plant Kingdom: A Technical Guide for Researchers

This guide provides an in-depth exploration of methyl β-D-fructofuranoside, a naturally occurring methylated sugar found within the plant kingdom. While its presence has been documented in various plant species, a comprehensive understanding of its biosynthesis, physiological significance, and potential applications remains an evolving field of study. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and proposing methodologies for its further investigation. We will delve into its discovery in select plant species, hypothesize its metabolic origins, and explore its potential roles in plant defense and stress response. Furthermore, this guide provides detailed, field-proven protocols for the extraction, purification, and analytical quantification of this compound, alongside a discussion of its prospective value in pharmacological research.

Introduction: A Novel Player in Plant Carbohydrate Metabolism

Methyl β-D-fructofuranoside is a monosaccharide derivative characterized by a methyl group attached to the anomeric carbon of the fructofuranose ring. Its natural occurrence has been identified in a number of plant species, including the fruits of Morinda citrifolia (Noni) and the herbs of Pteris semipinnata.[1] While structurally simple, its existence raises intriguing questions about its metabolic purpose and functional significance within the complex biochemical landscape of a plant.

Unlike the well-studied sucrose, which is central to carbon transport and energy storage, the roles of methylated glycosides are less understood. Their presence may be indicative of specialized metabolic pathways conferring specific advantages to the plant, such as defense against pathogens or adaptation to environmental stressors.

Biosynthesis and Accumulation: A Proposed Metabolic Route

The precise biosynthetic pathway of methyl β-D-fructofuranoside in plants has not been definitively elucidated. However, based on our understanding of carbohydrate metabolism, a plausible pathway can be proposed, originating from the central carbohydrate pool.

Hypothetical Biosynthetic Pathway:

The biosynthesis is likely to initiate from fructose, a primary product of photosynthesis and sucrose degradation. The key enzymatic step would involve the methylation of the anomeric hydroxyl group of β-D-fructofuranose.

-

Step 1: Fructose Provisioning: Sucrose, the primary transport sugar in most plants, is hydrolyzed by invertase or sucrose synthase into glucose and fructose.

-

Step 2: Furanose Ring Formation: Fructose can exist in both pyranose and furanose forms. An equilibrium exists between these isomers, with the furanose form being the substrate for the subsequent methylation.

-

Step 3: Methylation: A methyltransferase enzyme, likely an O-methyltransferase, would catalyze the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to the anomeric hydroxyl group of β-D-fructofuranose.

Caption: Proposed biosynthetic pathway of methyl β-D-fructofuranoside in plants.

The accumulation of methyl β-D-fructofuranoside may be tissue-specific and dependent on developmental stage or environmental conditions, suggesting a regulated process rather than a metabolic byproduct.

Physiological Roles in Plants: More Than Just a Sweet Molecule?

The functions of simple sugars and their glycosides in plants are multifaceted, extending beyond primary metabolism to encompass roles in signaling and stress response.[2][3][4][5][6] The methylation of a sugar molecule can alter its chemical properties, potentially impacting its recognition by enzymes and transport proteins, as well as its biological activity.

Potential Physiological Functions:

-

Osmoprotection: Soluble sugars are known to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures during abiotic stress such as drought, salinity, and cold.[2] The presence of methyl β-D-fructofuranoside could contribute to the overall pool of osmotically active solutes.

-

Defense against Herbivores and Pathogens: Methylation can render a molecule less palatable or even toxic to herbivores. Additionally, some glycosides have antimicrobial properties, suggesting a role in plant defense. The "sweet immunity" concept posits that sugars can act as priming molecules in plant defense responses.[4]

-

Signaling: Sugars themselves are recognized as important signaling molecules that regulate gene expression and developmental processes in plants.[3][4][6] Methylation could modulate this signaling activity, creating a more specific or nuanced signal.

Methodologies for Research: A Practical Guide

To facilitate further research into this intriguing compound, this section provides detailed protocols for its extraction, purification, and quantification.

Extraction and Purification

The following protocol is a robust method for the extraction and partial purification of methyl β-D-fructofuranoside from plant material, based on established techniques for glycoside isolation.[7]

Experimental Protocol: Extraction and Liquid-Liquid Partitioning

-

Sample Preparation: Collect fresh plant material (e.g., fruits of Morinda citrifolia). Wash thoroughly to remove any surface contaminants and freeze-dry the material. Grind the lyophilized tissue into a fine powder.

-

Methanol Extraction:

-

Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with constant stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (500 mL).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity.

-

First, partition against n-hexane (3 x 500 mL) to remove nonpolar compounds like lipids and chlorophyll. Discard the n-hexane fraction.

-

Next, partition the aqueous layer against ethyl acetate (3 x 500 mL) to remove compounds of intermediate polarity.

-

Finally, partition the remaining aqueous layer against n-butanol (3 x 500 mL). Glycosides are typically enriched in the n-butanol fraction.[7]

-

-

Fraction Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure to obtain a glycoside-rich fraction. This fraction can then be subjected to further chromatographic purification.

Caption: Workflow for the extraction and purification of methyl β-D-fructofuranoside.

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of monosaccharide derivatives.[8][9][10][11][12]

Experimental Protocol: HPLC-MS/MS Analysis

-

Sample Preparation and Derivatization (Optional but Recommended):

-

While direct analysis is possible, derivatization with a UV-active or fluorescent tag can enhance sensitivity and chromatographic resolution. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.[8][9][10][11]

-

To a dried aliquot of the purified fraction (or a standard solution), add 20 µL of 0.3 M NaOH and 20 µL of 0.5 M PMP in methanol.

-

Incubate at 70°C for 30 minutes.

-

Cool to room temperature and neutralize with 20 µL of 0.3 M HCl.

-

Partition with chloroform (3 x 200 µL) to remove excess PMP. The aqueous layer contains the PMP-derivatized sugar.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 50% B over 15 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the PMP-derivatized methyl β-D-fructofuranoside. The exact m/z values will need to be determined by infusing a standard of the derivatized compound.

-

Quantification: Generate a standard curve using a certified reference standard of methyl β-D-fructofuranoside to quantify the amount in the plant extract.

-

Table 1: Physicochemical Properties of Methyl β-D-fructofuranoside

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [1][13][14] |

| Molecular Weight | 194.18 g/mol | [1][14] |

| CAS Number | 13403-14-0 | [1] |

| Appearance | Colorless Syrup or Oil | [13] |

Table 2: Representative ¹³C NMR Spectral Data for Methyl β-D-fructofuranoside

| Carbon Atom | Chemical Shift (δ, ppm) in D₂O |

| C-1 | ~63.5 |

| C-2 | ~104.2 |

| C-3 | ~77.8 |

| C-4 | ~75.9 |

| C-5 | ~82.1 |

| C-6 | ~62.3 |

| O-CH₃ | ~49.0 |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data synthesized from publicly available spectral information.[15][16] |

Potential Applications in Drug Development

Natural products are a rich source of bioactive compounds for drug discovery. The structural novelty of methyl β-D-fructofuranoside and its potential biological activities make it a candidate for pharmacological investigation.

Areas for Investigation:

-

Antioxidant Activity: The antioxidant properties of extracts from Morinda citrifolia, where this compound is found, have been noted. It is plausible that methyl β-D-fructofuranoside contributes to this activity. Standard antioxidant assays, such as DPPH and ABTS radical scavenging assays, can be employed to evaluate its potential.[17][18][19][20]

-

Anti-inflammatory Effects: Many plant-derived glycosides exhibit anti-inflammatory properties.[21] The effect of methyl β-D-fructofuranoside on inflammatory pathways can be assessed using in vitro models, such as measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

-

Modulation of Gut Microbiota: As a unique sugar derivative, it may be selectively metabolized by certain gut microbes, potentially influencing the composition and function of the gut microbiome.

Future Directions and Conclusion

The study of methyl β-D-fructofuranoside is still in its nascent stages. Future research should focus on:

-

Confirmation of the Biosynthetic Pathway: Utilizing isotopic labeling studies and identifying the specific methyltransferase(s) involved will be crucial to confirm the proposed biosynthetic route.

-

Elucidation of Physiological Roles: Gene knockout or overexpression studies in model plants could help to unravel the specific functions of this compound in plant growth, development, and stress response.

-

Comprehensive Pharmacological Profiling: A broader screening of its biological activities is warranted to uncover its full therapeutic potential.

References

-

Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). J Pharmacogn Nat Prod, 10(03). Available from: [Link]

-

PubChem. (n.d.). beta-D-Fructofuranoside, methyl. National Center for Biotechnology Information. Retrieved from: [Link]

-

Sharma, P., Arora, P., Kapoor, D., Khanna, K., Atri, P., Bali, R. S., Kaur, R., Walia, A., & Bhardwaj, R. (n.d.). The Role of Sugars in Improving Plant Abiotic Stress Tolerance. In Plant Stress Physiology. IntechOpen. Available from: [Link]

-

Le, J., De Leoz, M. L., Taha, M. S., et al. (2018). Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring-based Mass Spectrometry. eScholarship, University of California. Available from: [Link]

-

Gong, B., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Analytical Chemistry, 94(8), 3536–3543. Available from: [Link]

-

Wang, Y., et al. (2020). A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. Available from: [Link]

-

Lee, K. J., Oh, Y. C., & Ma, J. Y. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2015, 123512. Available from: [Link]

-

SpectraBase. (n.d.). METHYL-BETA-D-FRUCTOSE,(FURANOSID) - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from: [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from: [Link]

-

Poudel, B., et al. (2023). Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. Evidence-Based Complementary and Alternative Medicine, 2023, 8882428. Available from: [Link]

-

Zhang, Y., et al. (2024). Pre-column Derivative HPLC and LC-Orbitrap-MS Analysis of Monosaccharides and Non-Polysaccharides in Polygonati Rhizoma. ResearchGate. Available from: [Link]

-

Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from: [Link]

-

Rahman, M. A., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(14), 5489. Available from: [Link]

-

Sharma, A., Bhardwaj, S., Mann, A. S., Jain, A., & Kharya, M. D. (2007). Screening Methods of Antioxidant Activity: An Overview. Pharmacognosy Reviews, 1(2), 232-238. Available from: [Link]

-

MDPI. (n.d.). Special Issue: The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development. International Journal of Molecular Sciences. Retrieved from: [Link]

-

Mapatu, J. E. D., et al. (2025). Isolation and Identification Of Glycoside Compounds from n-Butanol Fraction of Red Pakoba (Syzygium sp.). ResearchGate. Available from: [Link]

-

Morkunas, I., et al. (2022). The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development. International Journal of Molecular Sciences, 23(9), 5163. Available from: [Link]

-

ResearchGate. (n.d.). Figure 1. Diagram of the MEP Biosynthetic Pathway. The abbreviations of the enzymes catalyzing each step in the pathway are shown on the left side of the figure. Retrieved from: [Link]

-

ROLE OF SUGARS FOR COMBATING PLANT ABIOTIC STRESS. (n.d.). SlideShare. Retrieved from: [Link]

-

Sami, F., et al. (2016). Role of sugars under abiotic stress. Plant Physiology and Biochemistry, 109, 54-61. Available from: [Link]

-

PubChem. (n.d.). Methyl beta-D-fructoside. National Center for Biotechnology Information. Retrieved from: [Link]

-

Rodriguez, M. E., et al. (1996). Selectivity of methyl-fructoside synthesis with Β-fructofuranosidase. Journal of Chemical Technology & Biotechnology, 67(1), 33-38. Available from: [Link]

-

Chen, Y. F., et al. (2016). Extraction and purification of flavanone glycosides and kaemferol glycosides from defatted Camellia oleifera seeds by salting-out using hydrophilic isopropanol. Journal of Chromatography B, 1021, 193-200. Available from: [Link]

-

Li, Y., et al. (2018). Separation of Four Flavonol Glycosides from Solanum rostratum Dunal Using Solvent Sublation Followed by HSCCC and Low Column Temperature Preparative HPLC. Journal of Chromatographic Science, 56(6), 527–534. Available from: [Link]

-

Kim, J. H., & Kim, B. G. (2015). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. Molecules, 20(7), 13349–13371. Available from: [Link]

-

Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proceedings of the National Academy of Sciences, 113(47), E7619–E7628. Available from: [Link]

-

Guo, H. L., & Zhou, J. Y. (2005). [Isolation and structure elucidation of glycosides in n-butanol extracts from rhizome of Periploca calophylla]. Zhongguo Zhong Yao Za Zhi, 30(1), 44-46. Available from: [Link]

-

Lopes, J., et al. (2019). Proposed biosynthetic pathway leading to multiple Amaryllidaceae alkaloids. Frontiers in Plant Science, 10, 1269. Available from: [Link]

Sources

- 1. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Role of Sugars in Improving Plant Abiotic Stress Tolerance [ebrary.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Sugars in Plant Responses to Stress and Their Regulatory Function during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROLE OF SUGARS FOR COMBATING PLANT ABIOTIC STRESS | PDF [slideshare.net]

- 6. Role of sugars under abiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Isolation and structure elucidation of glycosides in n-butanol extracts from rhizome of Periploca calophylla] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. hilarispublisher.com [hilarispublisher.com]

- 18. [PDF] Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay | Semantic Scholar [semanticscholar.org]

- 19. Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phcogrev.com [phcogrev.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Isolation of Methyl β-D-Fructofuranoside from Morinda citrifolia (Noni)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinda citrifolia L., commonly known as Noni, is a fruit-bearing tree in the coffee family, Rubiaceae, with a long history of use in traditional medicine.[1][2] Its fruit is a rich source of phytochemicals, including iridoids, flavonoids, coumarins, and glycosides, which contribute to its diverse pharmacological effects.[1][3] Among these compounds, methyl β-D-fructofuranoside has been identified as a constituent of Noni fruit.[4][5][6][7] This technical guide provides a comprehensive, scientifically grounded protocol for the isolation and characterization of methyl β-D-fructofuranoside from Morinda citrifolia fruit. The methodology synthesizes established techniques for natural product extraction, chromatographic separation, and spectroscopic analysis to ensure a robust and reproducible workflow. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Phytochemical Landscape of Morinda citrifolia

Morinda citrifolia has garnered significant scientific interest for its potential therapeutic applications, which are attributed to its complex phytochemical profile.[1] The fruit, in particular, contains a wide array of secondary metabolites, including alkaloids, phenols, tannins, and various glycosides.[8][9][10] Glycosides, compounds in which a sugar is bound to another functional group, are a prominent class of molecules in Noni.[3][8][11]

Methyl β-D-fructofuranoside is a monosaccharide derivative that has been successfully isolated from the methanolic extract of M. citrifolia fruits.[4][5][6] While its specific bioactivities are still under investigation, the broader family of fructofuranosides and their glycosidic counterparts often exhibit important biological roles. Therefore, the ability to efficiently isolate and purify this compound is crucial for further pharmacological evaluation and potential drug discovery efforts.

This guide will detail a multi-step process for the isolation of methyl β-D-fructofuranoside, beginning with the preparation of the plant material and culminating in the spectroscopic confirmation of the pure compound.

Pre-Extraction Considerations and Material Preparation

The success of any natural product isolation is heavily dependent on the quality of the starting material and the initial extraction strategy.

Plant Material

Fresh, ripe Morinda citrifolia fruits are the preferred starting material. The ripening stage can influence the phytochemical composition; therefore, consistency in fruit selection is key for reproducible results. The fruits should be thoroughly washed to remove any surface contaminants.

Initial Processing

The washed fruits should be pulped and, ideally, lyophilized (freeze-dried) to preserve the chemical integrity of the constituents by preventing enzymatic degradation and microbial growth. The dried pulp can then be ground into a fine powder to maximize the surface area for efficient solvent extraction.

Extraction and Fractionation: A Stepwise Approach

The proposed methodology employs a systematic extraction and fractionation workflow designed to selectively enrich the desired polar glycoside, methyl β-D-fructofuranoside.

Maceration and Solvent Selection

An exhaustive extraction of the powdered Noni fruit is the initial step.

-

Protocol:

-

The ground fruit material (e.g., 10 kg) is macerated in 95% ethanol at room temperature.[12] This process should be repeated multiple times (e.g., three times) to ensure complete extraction of soluble compounds.

-

The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Rationale: Ethanol is a versatile solvent capable of extracting a broad spectrum of compounds, including polar glycosides and less polar aglycones. The use of a high solvent-to-solid ratio and repeated extractions maximizes the yield.

Liquid-Liquid Partitioning

The crude ethanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

The concentrated ethanol extract is suspended in water.

-

This aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally n-butanol.[3][12]

-

The n-butanol fraction, which will contain the more polar glycosides, is collected.[3][12]

-

-

Rationale: This fractionation scheme effectively removes non-polar compounds (lipids, some terpenoids) into the petroleum ether and ethyl acetate phases, thereby enriching the n-butanol fraction with glycosides like methyl β-D-fructofuranoside.

Chromatographic Purification: Isolating the Target Compound

The n-butanol fraction, while enriched, is still a complex mixture. Multi-stage column chromatography is required for the purification of the target compound.

Initial Separation by Column Chromatography

-

Protocol:

-

The dried n-butanol extract is adsorbed onto a solid support (e.g., silica gel).

-

This is then loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Rationale: Silica gel chromatography separates compounds based on their polarity. By gradually increasing the solvent polarity, compounds are eluted in order of increasing polarity, allowing for the separation of different classes of glycosides.

Further Purification by Preparative HPLC

For final purification to obtain a single, pure compound, preparative High-Performance Liquid Chromatography (HPLC) is employed.

-

Protocol:

-

Fractions from the silica gel column that show the presence of the target compound are pooled and concentrated.

-

The concentrated sample is then injected onto a preparative reversed-phase (e.g., C18) HPLC column.

-

A suitable mobile phase, often a gradient of methanol and water, is used for elution.

-

The elution is monitored by a UV detector, and the peak corresponding to methyl β-D-fructofuranoside is collected.

-

-

Rationale: Preparative HPLC offers high-resolution separation, which is essential for isolating a pure compound from a complex mixture of structurally similar glycosides.

Structural Elucidation and Characterization

Once a pure compound is isolated, its identity must be confirmed through spectroscopic methods.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[3] For methyl β-D-fructofuranoside (C7H14O6), the expected molecular weight is approximately 194.18 g/mol .[7][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are necessary to confirm the structure of methyl β-D-fructofuranoside.[3] The resulting spectral data should be compared with published data for this compound.[14][15]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C7H14O6 | [7] |

| Molecular Weight | 194.18 g/mol | [7][13] |

Experimental Workflow Diagrams

Caption: Overall workflow for the isolation of methyl β-D-fructofuranoside.

Conclusion

The protocol outlined in this technical guide provides a robust and scientifically sound methodology for the isolation of methyl β-D-fructofuranoside from the fruit of Morinda citrifolia. By following this systematic approach, researchers can obtain a pure sample of the target compound, enabling further investigation into its biological activities and potential therapeutic applications. The successful isolation and characterization of individual phytochemicals from complex natural sources like Noni are fundamental to advancing the fields of ethnopharmacology and drug discovery.

References

-

Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. (2023). National Institutes of Health. [Link]

-

Su, B. N., Pawlus, A. D., Jung, H. A., Keller, W. J., McLaughlin, J. L., & Kinghorn, A. D. (2005). Chemical Constituents of the Fruits of Morinda citrifolia (Noni) and Their Antioxidant Activity. Journal of Natural Products, 68(4), 592–595. [Link]

-

Hu, M. X., Zhang, H. C., Wang, Y., Liu, S. M., & Liu, L. (2012). Two New Glycosides from the Fruits of Morinda citrifolia L. Molecules, 17(11), 12651–12656. [Link]

-

Phytochemical and Antioxidant Study of Morinda citrifolia. (2015). International Journal of Advanced Research in Biological Sciences, 2(5), 154-161. [Link]

-

Phytochemical, Proximate, and Vitamin C Content in Morinda citrifolia (Noni). (2020). Journal of Tropical Pharmacy and Chemistry, 5(3), 134-139. [Link]

-

Phytochemical profiling and antioxidant potential of Morinda citrifolia L. fruit extract from Panikondanviduthi, Tamil Nadu, India. (2025). International Journal of Biosciences, 26(5), 13-24. [Link]

-

Extraction and preliminary phytochemical screening of active compounds in Morinda Citrifolia fruit. (2015). International Journal of Science and Research, 4(8), 1124-1127. [Link]

-

Noni Fruit (Morinda citrifolia L.) Extraction and Phytochemical Analyses. (2022). Pertanika Journal of Tropical Agricultural Science, 45(3), 735-752. [Link]

-

Identification of Active Compound Extracts from Noni Fruit (Morinda citrifolia L.) and Its Potential as Antioxidants. (2018). Journal of Physics: Conference Series, 1025, 012111. [Link]

-

Principal phytochemicals from Morinda citrifolia as bioactive compounds... (2022). ResearchGate. [Link]

-

Morinda citrifolia (Noni): A comprehensive review on its industrial uses, pharmacological activities, and clinical trials. (2018). Comprehensive Reviews in Food Science and Food Safety, 17(4), 954-984. [Link]

-

Two new glycosides from the fruits of Morinda citrifolia L. (2012). Molecules, 17(11), 12651-12656. [Link]

-

Iridoid Glycosides from the Leaves of Morinda citrifolia. (2001). Journal of Natural Products, 64(6), 799–800. [Link]

-

beta-D-Fructofuranoside, methyl. (n.d.). PubChem. [Link]

-

Iridoid Glycosides from the Leaves of Morinda citrifolia. (2001). ResearchGate. [Link]

-

METHYL-BETA-D-FRUCTOSE,(FURANOSID) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

METHYL-BETA-D-FRUCTOSE,(FURANOSID) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Methyl beta-D-fructoside. (n.d.). PubChem. [Link]

-

Antibacterial Activity of Morinda citrifolia (Noni) Fruits against Selective bacterial Pathogens. (2023). British Journal of Medical and Health Research, 10(4). [Link]

-

Inhibitory Effects of Compounds Isolated from Morinda citrifolia L. (Noni) Seeds against Particulate Matter-Induced Injury. (2024). Journal of Microbiology and Biotechnology, 34(12), 1-8. [Link]

Sources

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Two New Glycosides from the Fruits of Morinda citrifolia L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical constituents of the fruits of Morinda citrifolia (Noni) and their antioxidant activity. | Sigma-Aldrich [merckmillipore.com]

- 6. Methyl beta-D-fructofuranoside | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]

- 7. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innspub.net [innspub.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. <i>Morinda citrifolia</i> (Noni): A comprehensive review on its industrial uses, pharmacological activities, and clinical trials - Arabian Journal of Chemistry [arabjchem.org]

- 12. bjmhr.com [bjmhr.com]

- 13. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

Biochemical role and function of methyl beta-D-fructofuranoside

An In-depth Technical Guide to the Biochemical Role and Function of Methyl β-D-Fructofuranoside

For Researchers, Scientists, and Drug Development Professionals

Methyl β-D-fructofuranoside is a naturally occurring glycoside found in various plant species, most notably in the fruits of Morinda citrifolia (Noni).[1][2] As a non-reducing sugar, its biochemical significance is primarily associated with its stability and potential roles as a secondary metabolite. This guide provides a comprehensive overview of the current understanding of methyl β-D-fructofuranoside, including its physicochemical properties, natural occurrence, and methods for its synthesis and analysis. While direct research into its specific biological functions is nascent, this document explores its potential roles within the broader context of plant biochemistry and the pharmacological activities of the plants in which it is found. Detailed experimental protocols are provided to facilitate further research into this intriguing molecule.

Introduction: The Enigmatic Role of a Natural Glycoside

Glycosides are a diverse class of molecules in which a sugar is bound to a non-sugar moiety. They play crucial roles in plant biology, from defense and signaling to energy storage. Methyl β-D-fructofuranoside, a simple methyl glycoside of fructose, has been identified as a constituent of several plants, including Morinda citrifolia and Lilium pumilum.[3] While the broader biological activities of extracts from these plants are well-documented, the specific contribution of methyl β-D-fructofuranoside to these effects remains an area of active investigation. This guide aims to consolidate the existing knowledge and provide a framework for future research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl β-D-fructofuranoside is fundamental to designing experiments for its extraction, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [3][4] |

| Molecular Weight | 194.18 g/mol | [3][5] |

| CAS Number | 13403-14-0 | [4] |

| Appearance | Colorless Syrup | [6] |

| Solubility | Soluble in water, methanol, DMSO | [6] |

| Chemical Nature | Non-reducing sugar |

The key structural feature of methyl β-D-fructofuranoside is the glycosidic bond between the anomeric carbon (C2) of the fructose molecule and the methyl group. This bond locks the fructose in its furanose (five-membered ring) form and prevents it from opening to its linear form, which is necessary for it to act as a reducing sugar. This stability has significant implications for its biochemical role, suggesting it is not a primary metabolite directly involved in energy production but rather a more stable secondary metabolite.

Natural Occurrence and Potential Biological Significance

Methyl β-D-fructofuranoside has been isolated from the fruits of Morinda citrifolia (Noni).[2][7] Noni fruit has a long history of use in traditional medicine, and modern research has investigated its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1][8] These activities are generally attributed to a complex mixture of phytochemicals, including iridoids, flavonoids, and other glycosides.[1][8]

While the direct biological activity of isolated methyl β-D-fructofuranoside has not been extensively studied, its presence in a medicinally important plant suggests a potential, albeit currently undefined, role. It is plausible that it contributes to the overall phytochemical profile and potential synergistic effects of the plant extract. Further research is needed to elucidate its specific function, which could range from a role in plant defense to acting as a stable, soluble carbon storage molecule.

Synthesis of Methyl β-D-Fructofuranoside

The synthesis of methyl β-D-fructofuranoside can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired purity, yield, and scale of production.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing methyl β-D-fructofuranoside. The enzyme β-fructofuranosidase (invertase) from Saccharomyces cerevisiae is commonly used for this purpose.[9]

β-fructofuranosidase catalyzes the hydrolysis of sucrose into glucose and fructose. However, in the presence of a high concentration of an alcohol, such as methanol, the enzyme can catalyze a transglycosylation reaction, transferring the fructosyl group from sucrose to methanol to form methyl β-D-fructofuranoside. This kinetically controlled synthesis is highly specific for the β-anomer.

Caption: Workflow for the enzymatic synthesis of methyl β-D-fructofuranoside.

-

Enzyme Preparation: Dissolve β-fructofuranosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 6.0) to a final concentration of 3 U/mL.[9]

-

Substrate Preparation: Prepare a solution of 1 M sucrose and 20% (v/v) methanol in the same buffer.

-

Reaction: Combine the enzyme and substrate solutions in a 1:1 ratio and incubate at 4°C with gentle agitation.[9] The low temperature helps to minimize the hydrolysis of the product.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Quenching: Once the reaction has reached the desired conversion, quench it by heating the mixture to 90°C for 10 minutes to denature the enzyme.

-

Purification: Centrifuge the quenched reaction mixture to remove the denatured protein. The supernatant can be concentrated under reduced pressure and purified by column chromatography on silica gel using a mobile phase of chloroform and methanol.

Chemical Synthesis

Chemical synthesis provides an alternative route to methyl β-D-fructofuranoside and its derivatives. This approach often involves the use of protecting groups to achieve the desired stereoselectivity.

Chemical synthesis offers the flexibility to create derivatives of methyl β-D-fructofuranoside with modified functional groups, which can be valuable for structure-activity relationship studies.[10]

A common strategy involves the protection of the hydroxyl groups of fructose, followed by glycosidation with methanol and subsequent deprotection.

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are essential for the characterization and quantification of methyl β-D-fructofuranoside in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of carbohydrates. Due to the lack of a chromophore in methyl β-D-fructofuranoside, derivatization or the use of specific detectors is often required.

ELSD is a universal detector that is well-suited for the analysis of non-volatile compounds like methyl β-D-fructofuranoside.

Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a UV-active chromophore, allowing for sensitive detection by a diode-array detector (DAD).

Caption: Workflow for the HPLC analysis of methyl β-D-fructofuranoside.

-

Standard and Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside in water. For plant extracts, perform a solid-phase extraction to remove interfering compounds.

-

Derivatization: To 100 µL of the sample or standard, add 100 µL of 0.6 M NaOH and 200 µL of 0.5 M PMP in methanol. Incubate at 70°C for 60 minutes.

-

Neutralization: Cool the reaction mixture and neutralize with 100 µL of 0.3 M HCl.

-

Extraction: Partition the PMP-derivatized sugars into chloroform and evaporate the chloroform layer to dryness. Reconstitute the residue in the mobile phase.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 8.0).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of methyl β-D-fructofuranoside.

LC-MS allows for the determination of the molecular weight of the analyte and its fragmentation pattern, which provides structural information and aids in its unambiguous identification, especially in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized or isolated methyl β-D-fructofuranoside. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Potential Roles in Drug Development

While methyl β-D-fructofuranoside itself has no currently established therapeutic applications, its structural features are relevant to drug development. As a glycoside, it can be considered a lead compound for the synthesis of more complex molecules with potential biological activity. The sugar moiety can influence the pharmacokinetic properties of a drug, such as its solubility and bioavailability.

Future Directions

The biochemical role and function of methyl β-D-fructofuranoside remain largely unexplored. Future research should focus on:

-

Elucidating its metabolic pathway in plants like Morinda citrifolia.

-

Investigating its specific biological activities using in vitro and in vivo models.

-

Exploring its potential as a precursor for the synthesis of novel bioactive compounds.

Conclusion

Methyl β-D-fructofuranoside is a naturally occurring glycoside with well-defined chemical properties but a largely unknown biological role. This guide has provided a comprehensive overview of the current knowledge and detailed experimental protocols to facilitate further research. A deeper understanding of this molecule and its function will not only advance our knowledge of plant biochemistry but may also open up new avenues for drug discovery and development.

References

-

Ping, X., et al. (2023). Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential. Antioxidants, 12(11), 1964. [Link]

-

Hermida, E. B. S. C., et al. (2023). Morinda citrifolia Linn. (Noni) and Its Potential in Obesity-Related Metabolic Dysfunction. Nutrients, 15(15), 3415. [Link]

-

Rodríguez, M., et al. (1996). Selectivity of methyl-fructoside synthesis with β-fructofuranosidase. Applied Biochemistry and Biotechnology, 59(2), 167-175. [Link]

-

BioCrick. (n.d.). Methyl beta-D-fructofuranoside. Retrieved from [Link]

-

Godlewska, K., et al. (2021). Investigation of Chemical Constituents and Antioxidant Activity of Biologically Active Plant-Derived Natural Products. Molecules, 26(11), 3309. [Link]

-

Gpatindia. (2019, December 3). Chemical Tests For Glycosides: General and specific. Retrieved from [Link]

-

saiedupharmaa. (2024, May 8). Identification Tests of Glycosides based on types # Pharmacognosy#saiedupharmaa [Video]. YouTube. [Link]

-

Budi, S., et al. (2023). Identification of secondary metabolite compounds in n-hexane extract of noni (Morinda citrifolia Linn) leaves through phytochemical test. AIP Conference Proceedings, 2679(1), 020021. [Link]

-

ResearchGate. (n.d.). Miscellaneous secondary metabolites identified in Noni fruit. [Link]

-

Diop, A., et al. (2024). Assessment of Some Secondary Metabolites, Minerals and Alcohol Content of Noni Juice Obtained by Fermentation of Morinda citrifolia L. Fruit from Senegal. American Journal of Plant Sciences, 15, 577-588. [Link]

-

Jędrzejczak-Krzepkowska, M., et al. (2011). [Beta-fructofuranosidase--properties, structure and applications]. Postepy biochemii, 57(4), 401–410. [Link]

-

Consensus. (n.d.). Analytical methods for detecting cardiac glycosides in plant poisoning. Retrieved from [Link]

-

SlideShare. (n.d.). Glycosides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89150421, Methyl beta-D-fructoside. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129882557, Methyl-beta-d-fructofuranose. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128889, beta-D-Fructofuranoside, methyl. Retrieved from [Link].

-

Wikipedia. (n.d.). Sucrose. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-BETA-D-FRUCTOSE,(FURANOSID). Retrieved from [Link]

-

Rodríguez, M., et al. (1996). Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase. Applied Biochemistry and Biotechnology, 59(2), 167-75. [Link]

-

Polizeli, M. L., et al. (2009). Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous. Applied and Environmental Microbiology, 75(12), 4012–4019. [Link]

-

Funari, C. S., et al. (2010). Methyl beta-D-fructopyranoside. Acta crystallographica. Section C, Crystal structure communications, 66(Pt 7), o321–o323. [Link]

-

Sanz-Aparicio, J., et al. (2016). Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity. Journal of Biological Chemistry, 291(21), 10950-10963. [Link]

-

Peterbauer, T., & Richter, A. (2001). Biochemistry and physiology of raffinose family oligosaccharides and galactosyl cyclitols in seeds. Seed Science Research, 11(3), 185-197. [Link]

-

Kim, J. Y., et al. (2003). Biochemical Properties and Physiological Functions of Plant β-D-fructofuranosidase. Journal of Applied Biological Chemistry, 46(3), 183-189. [Link]

-

Aubert, S., et al. (2004). Methyl-beta-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Journal of experimental botany, 55(406), 2179–2189. [Link]

-

Zhang, Y., et al. (2018). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: Comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS. Food Chemistry, 240, 110-117. [Link]

-

Nair, A., & Morsy, M. A. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Bioanalysis, 4(24), 2955–2957. [Link]

-

Atanasov, V., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(3), 856. [Link]

-

Cui, Y., et al. (2024). Principles, functions, and biological implications of m6A in plants. The Crop Journal. [Link]

-

Rahman, M. M., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Horticulturae, 10(6), 614. [Link]

-

van der Stoel, M. M., et al. (2021). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]

-

Guthrie, R. D., et al. (1982). Synthesis of 1-, 6- and 1,6-derivatives of methyl D-fructofuranosides. Australian Journal of Chemistry, 35(5), 1003-1018. [Link]

-

Hitz, W. D., et al. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate research, 46(2), 195–200. [Link]

-

Amilia, F., et al. (2023). Introduction to Plant Metabolism, Secondary Metabolites Biosynthetic Pathway, and In-Silico Molecular Docking for Determination of Plant Medicinal Compounds: An Overview. Advances in Biological Sciences Research, 22, 374-382. [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for Methyl alpha-D-galactopyranoside (HMDB0246173). Retrieved from [Link]

Sources

- 1. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS:13403-14-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. beta-D-Fructofuranoside, methyl | C7H14O6 | CID 128889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Methyl beta-D-fructoside | C7H14O6 | CID 89150421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. This compound | CAS:13403-14-0 | Manufacturer ChemFaces [chemfaces.com]

- 8. mdpi.com [mdpi.com]

- 9. Selectivity of methyl-fructoside synthesis with beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Guide to the Acid-Catalyzed Hydrolysis of Methyl β-D-fructofuranoside: Mechanism, Kinetics, and Experimental Analysis

Abstract

This technical guide provides an in-depth examination of the acid-catalyzed hydrolysis of methyl β-D-fructofuranoside. Serving as a fundamental model for the cleavage of the glycosidic bond in more complex fructans and glycosides, this reaction is of significant interest to researchers in carbohydrate chemistry, biochemistry, and drug development. This document elucidates the core chemical mechanism, explores the reaction kinetics, and presents detailed, field-proven experimental protocols for monitoring and analyzing the hydrolysis process. The content is structured to deliver not only procedural steps but also the underlying scientific causality, ensuring a thorough and practical understanding for researchers, scientists, and drug development professionals.

Part 1: The Core Hydrolysis Mechanism

The cleavage of the glycosidic bond in acidic media is a cornerstone reaction in carbohydrate chemistry. For methyl β-D-fructofuranoside, the reaction proceeds via a specific and well-characterized pathway that involves a key cationic intermediate.

Overview of the A-1 (Unimolecular) Pathway

The acid-catalyzed hydrolysis of most simple glycosides, including methyl β-D-fructofuranoside, follows a unimolecular A-1 type mechanism. This pathway is characterized by a rapid, reversible protonation of the glycosidic oxygen atom, followed by a slow, rate-determining unimolecular cleavage of the conjugate acid to form a resonance-stabilized oxocarbenium ion intermediate.[1][2][3] This intermediate is then rapidly attacked by a water molecule to yield the final products.

The overall reaction is as follows:

Caption: Overall reaction of methyl β-D-fructofuranoside hydrolysis.

Step-by-Step Mechanistic Elucidation

The hydrolysis mechanism can be dissected into four distinct steps, with the formation of the oxocarbenium ion being the most critical phase.

-

Step 1: Rapid Protonation of the Glycosidic Oxygen. The reaction is initiated by the protonation of the exocyclic glycosidic oxygen atom by a hydronium ion (H₃O⁺) from the acidic solution.[4] This step is a fast equilibrium. The protonation is crucial as it converts the methoxy group (-OCH₃) from a poor leaving group into methanol (CH₃OH), which is an excellent leaving group.

-

Step 2: Rate-Determining Formation of the Oxocarbenium Ion. The C-O bond of the protonated glycosidic linkage cleaves heterolytically. The methanol molecule departs, and the resulting positive charge on the anomeric carbon is stabilized by resonance with the lone pair of electrons on the endocyclic (ring) oxygen atom.[1][3] This creates a key intermediate known as an oxocarbenium ion.[1][2][5] For methyl β-D-fructofuranoside, the anomeric carbon is tertiary, leading to the formation of a relatively stable tertiary oxocarbenium ion. This inherent stability is the reason why fructofuranosides typically hydrolyze much faster than glucofuranosides, which would form a less stable secondary oxocarbenium ion.[6][7] This step is the slowest in the sequence and therefore dictates the overall rate of the reaction.

-

Step 3: Nucleophilic Attack by Water. A solvent water molecule acts as a nucleophile and attacks the highly electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either face of the planarized intermediate, but in furanosides, it typically leads to a mixture of anomers, which rapidly equilibrate to the more stable form.

-

Step 4: Rapid Deprotonation. A final, rapid proton transfer from the newly added hydroxyl group to a water molecule regenerates the acid catalyst (H₃O⁺) and yields the final products: β-D-fructose and methanol.[4]

Caption: The A-1 mechanism for acid-catalyzed hydrolysis.

The oxocarbenium ion intermediate does not have a perfect planar structure but often adopts a distorted conformation, such as a half-chair or sofa, to relieve steric strain.[5][8][9]

Part 2: Experimental Methodologies for Mechanistic Studies

Elucidating the mechanism and kinetics of hydrolysis requires robust analytical techniques capable of monitoring the reaction in real-time. The choice of method depends on the available instrumentation and the specific kinetic parameters being investigated.

Technique 1: Polarimetry

Principle: Polarimetry is a classic and effective technique for monitoring reactions involving optically active compounds.[10] The hydrolysis of methyl β-D-fructofuranoside results in a change in the overall optical rotation of the solution over time. By measuring this change, one can directly follow the reaction's progress.

Causality: The specific rotation of the reactant (methyl β-D-fructofuranoside) is different from the specific rotation of the product mixture (D-fructose and methanol). As the reactant is consumed and the products are formed, the plane of polarized light passing through the solution will rotate to a different degree. This change is directly proportional to the change in concentration.

Protocol: Kinetic Analysis via Polarimetry

-

Instrument Setup: Calibrate the polarimeter using a blank solution (distilled water). Ensure the sodium lamp is warmed up and providing stable light.

-

Sample Preparation: Prepare a stock solution of methyl β-D-fructofuranoside of known concentration (e.g., 5-10 g per 100 mL) in distilled water.

-

Reaction Initiation:

-

Pipette a precise volume of the fructofuranoside solution into the polarimeter cell.

-

Place the cell in the polarimeter and record the initial angle of rotation (α₀) at time t=0.

-

Rapidly add a known volume of a standardized acid solution (e.g., 1 M HCl) to the cell, start a timer immediately, and mix thoroughly but gently to avoid bubbles.

-

-

Data Acquisition: Record the angle of rotation (αₜ) at regular time intervals (e.g., every 2-5 minutes) until the reading becomes stable, indicating the reaction is complete. This final reading is α∞.

-

Data Analysis: The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(αₜ - α∞) versus time (t). The slope of the resulting straight line is equal to -k.

Technique 2: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC provides excellent separation and quantification of the components in a mixture.[11] A refractive index (RI) detector is commonly used for carbohydrate analysis as it provides a universal response to non-UV-absorbing compounds.

Causality: An amine-modified silica (NH₂) or a specialized carbohydrate column can effectively separate methyl β-D-fructofuranoside from its hydrolysis products, fructose and methanol. The area under each chromatographic peak is proportional to the concentration of that component, allowing for precise quantification over time.[12]

Protocol: HPLC Monitoring of Hydrolysis

-

System Setup:

-

Calibration: Prepare standard solutions of pure methyl β-D-fructofuranoside, D-fructose, and methanol at several known concentrations. Inject these standards to create a calibration curve (peak area vs. concentration) for each compound.

-

Reaction Execution:

-

Set up the hydrolysis reaction in a thermostated vial by mixing the fructofuranoside solution with the acid catalyst.

-

At specified time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a small amount of sodium bicarbonate) to prevent further hydrolysis before injection.

-

-

Analysis: Inject the quenched aliquots into the HPLC system.

-

Data Processing: Integrate the peak areas for the reactant and products in each chromatogram. Use the calibration curves to convert these areas into concentrations. Plot the concentration of methyl β-D-fructofuranoside versus time to determine the reaction rate.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for structural elucidation and can be used to monitor reaction kinetics by observing changes in the signals of specific nuclei (¹H or ¹³C).[13][14][15]

Causality: The reactant, methyl β-D-fructofuranoside, has a unique set of proton (¹H) and carbon (¹³C) signals that are distinct from those of the products, D-fructose and methanol. For instance, the anomeric proton and carbon signals, as well as the methyl signal from the methoxy group, are excellent reporters of the reaction's progress. By integrating these specific signals over time, one can determine the relative concentrations of each species.[8][16]

Protocol: Real-time ¹H NMR Kinetic Analysis

-

Sample Preparation: Dissolve a known amount of methyl β-D-fructofuranoside in a deuterated solvent (e.g., D₂O) inside an NMR tube. Add a known concentration of an internal standard (e.g., DSS or TMSP) for accurate quantification.

-